2,5-Dimethyl-nicotinic acid ethyl ester

Description

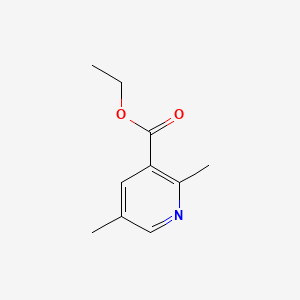

2,5-Dimethyl-nicotinic acid ethyl ester (IUPAC name: 3-(ethoxycarbonyl)-2,5-dimethylpyridine) is a pyridine derivative featuring methyl substitutions at the 2- and 5-positions and an ethyl ester group at the 3-position. This compound is synthesized via optimized routes involving functionalization of the pyridine ring, as highlighted in literature .

The molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. Its structure combines aromaticity from the pyridine ring with the lipophilic character of the ethyl ester, influencing solubility and reactivity.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 2,5-dimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)6-11-8(9)3/h5-6H,4H2,1-3H3 |

InChI Key |

IUQNEEHJYZPQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid Derivatives

(a) 5-Aminonicotinic Acid Ethyl Ester (Compound 10, )

- Structure: Features an amino group at the 5-position instead of a methyl group.

- Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol).

- Synthesis: Synthesized in 82% yield via ethanol reflux, indicating high efficiency .

- Reactivity differences: The amino group may participate in conjugation or hydrogen bonding, unlike the methyl groups in the target compound.

(b) 5-Azidonicotinic Acid Ethyl Ester (Compound 11, )

Fatty Acid Ethyl Esters

(a) DHA Ethyl Ester ()

- Structure : A long-chain ω-3 fatty acid ethyl ester (C₂₄H₃₆O₂; MW: 356.5 g/mol).

- Solubility: Highly soluble in ethanol (500 mg/mL) and DMF .

- Applications : Used in neuroscience and nutrition for its anti-inflammatory and cognitive benefits.

- Contrast with Target : The target’s pyridine ring introduces aromaticity and possible π-π interactions, unlike DHA’s aliphatic chain.

(b) Myristic Acid Ethyl Ester ()

- Structure : A saturated medium-chain ester (C₁₆H₃₂O₂; MW: 256.43 g/mol).

- Properties: Hydrophobic, used as a non-polar solvent or lipid membrane analog .

Short-Chain Ethyl Esters ( & 8)

Compounds like lactic acid ethyl ester and propionic acid ethyl ester exhibit volatility and solubility profiles dependent on distillation conditions . For example:

- Lactic acid ethyl ester : Content increases with distillation time, indicating thermal stability.

- Butyric acid ethyl ester : Used in electrolytes for lithium-ion batteries, highlighting ester versatility .

- Contrast : The target’s aromatic system likely reduces volatility and enhances thermal stability compared to aliphatic esters.

Data Tables

Table 1: Structural and Physical Properties

*Inferred from analogous nicotinic acid derivatives.

Research Findings and Trends

- Synthetic Efficiency: The target compound’s synthesis is optimized for high yield, similar to 5-aminonicotinic acid ethyl ester (82% yield) .

- Solubility Trends: Pyridine-based esters (e.g., target compound) likely exhibit intermediate polarity, balancing solubility in ethanol and DMSO, unlike highly hydrophobic fatty acid esters .

- Thermal Stability : Aromatic esters (target) are less volatile than aliphatic esters (e.g., lactic acid ethyl ester), which degrade or evaporate under distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.